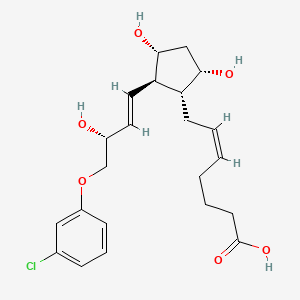
4-Methyl-ethinylestradiol
Vue d'ensemble
Description
4-Methyl-ethinylestradiol is a chemical compound with the molecular formula C21H26O2 . Its molecular weight is 310.43 .
Synthesis Analysis
A high-purity ethinylestradiol synthesis method has been reported, which involves reacting potassium hydroxide powder with acetylene gas to obtain acetylene potassium, and then reacting estrone with the acetylene potassium to obtain ethinylestradiol . Another study discusses the synthesis and characterization of a molecularly imprinted polymer for ethinylestradiol .
Applications De Recherche Scientifique
Enhancement of Bioavailability
4-Methyl-ethinylestradiol is used in innovative pharmaceutical development to enhance the bioavailability of poorly water-soluble drugs . This is achieved through solid dispersion (SD) technology using different excipients and solvents . The main aim is to develop and characterize a stable SD containing 4-Methyl-ethinylestradiol and pharmaceutical excipients, to enhance the drug solubility .
Hormone Therapy
4-Methyl-ethinylestradiol is the most widely used estrogenic component in oral contraceptives and hormone replacement therapy . It is a crystalline white or yellowish powder, insoluble in water but soluble in ethanol, ether, acetone, dioxane, and chloroform .
Breast Cancer Treatment
In the field of oncology, 4-Methyl-ethinylestradiol has been used in the treatment of breast cancers after prior long-term estrogen-deprivation therapy . It has shown promising effects in these patients .
Immunohistochemical Analysis
4-Methyl-ethinylestradiol is used in immunohistochemical analysis of breast cancers . The treatment significantly down-regulates estrogen receptor (ER) and up-regulates progesterone receptor (PgR) while nuclear and cytosolic androgen receptor (AR) are oppositely down- and up-regulated, respectively .
Extraction and Analysis of Impurities
A mixture experimental design was adopted to optimize the recovery of 4-Methyl-ethinylestradiol, levonorgestrel, and 32 impurities . Mixtures of acetonitrile (0 to 60%), methanol (0 to 60%), and water (40 to 80%) were used to extract the analytes from samples subjected to dry thermal degradation .
Development of New Pharmaceutical Formulations
An important step in the development of new pharmaceutical formulations is the improvement of the dissolution and oral bioavailability of poorly soluble drugs in water . 4-Methyl-ethinylestradiol is used in this process .
Mécanisme D'action
Target of Action
4-Methyl-ethinylestradiol is a synthetic derivative of the natural hormone estradiol . Its primary target is the estrogen receptor, which is found in various tissues throughout the body, including the breast, uterus, ovaries, and certain areas of the brain .
Mode of Action
4-Methyl-ethinylestradiol, like ethinylestradiol, binds to and activates the estrogen receptor . This interaction triggers a series of events leading to gene transcription and protein synthesis, resulting in the expression of estrogen-responsive genes . The compound’s ethinyl group at C17α makes it more resistant to metabolism, thereby increasing its potency compared to estradiol .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is involved in the regulation of the menstrual cycle and reproduction . It also plays a role in bone density regulation . The compound is metabolized primarily in the liver via the cytochrome P450 enzyme system, specifically CYP3A4 . Metabolites include ethinylestradiol sulfate and others .
Pharmacokinetics
4-Methyl-ethinylestradiol, similar to ethinylestradiol, is orally bioactive . It has a bioavailability of 38–48% . The compound is primarily metabolized in the liver, and its elimination half-life ranges from 7 to 36 hours . It is excreted in feces (62%) and urine (38%) .
Result of Action
The activation of the estrogen receptor by 4-Methyl-ethinylestradiol results in a wide range of effects. In females, it can regulate the menstrual cycle, maintain pregnancy, and influence secondary sexual characteristics . In males, it can cause feminization, including breast development . It is also used in hormonal contraception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-ethinylestradiol. For instance, the compound has been detected in aquatic ecosystems, where it exhibits estrogenic activity and can have adverse effects on biota . Various treatment methods have been reported to reduce its levels in wastewater, thereby controlling its emissions into the environment .
Safety and Hazards
Orientations Futures
Future research could focus on the development of selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment . Additionally, the optimization of extraction procedures for compounds like ethinylestradiol could be a valuable area of study .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-4-21(23)12-10-18-17-6-5-14-13(2)19(22)8-7-15(14)16(17)9-11-20(18,21)3/h1,7-8,16-18,22-23H,5-6,9-12H2,2-3H3/t16-,17-,18+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUXDWYIPYRJJU-SACAXFFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165953 | |
| Record name | 4-Methyl-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-ethinylestradiol | |
CAS RN |
155683-61-7 | |
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 4-methyl-, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155683-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-ETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12GK7503E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)



